molecular formula C7H10N2OS B3008941 N,N,2-trimethyl-1,3-thiazole-4-carboxamide CAS No. 1492346-72-1

N,N,2-trimethyl-1,3-thiazole-4-carboxamide

Cat. No.: B3008941
CAS No.: 1492346-72-1
M. Wt: 170.23
InChI Key: SFZJHKKLNYFMJA-UHFFFAOYSA-N
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Description

N,N,2-trimethyl-1,3-thiazole-4-carboxamide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This compound features a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethyl-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-2-methylpropanenitrile with carbon disulfide and methyl iodide, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

N,N,2-trimethyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N,N,2-trimethyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,2-trimethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N,N,2-trimethyl-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,N,2-trimethyl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-5-8-6(4-11-5)7(10)9(2)3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZJHKKLNYFMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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